11-Azido-1-undecanethiol

Description

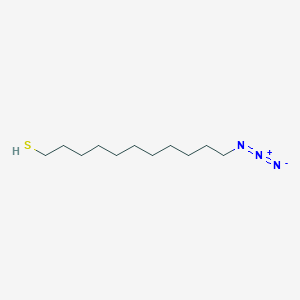

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

11-azidoundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3S/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXLZBNUURBJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746450 | |

| Record name | 11-Azidoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668420-70-0 | |

| Record name | 11-Azidoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Surface Chemistry and Bioconjugation Research

The ability to tailor the properties of surfaces at the molecular level is fundamental to progress in numerous scientific disciplines. 11-Azido-1-undecanethiol has emerged as a critical tool in this pursuit, primarily through its use in forming SAMs that can be subsequently modified via bioconjugation techniques.

The thiol group enables the spontaneous assembly of the molecule onto gold substrates, creating a dense, organized monolayer. rsc.orgfigshare.com This process is foundational to modern surface science, providing a reliable method to create well-characterized and stable surfaces. osti.govnih.gov The terminal azide (B81097) groups of the assembled monolayer then present a chemically reactive interface.

This azide-terminated surface is an ideal platform for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click" chemistry. researchgate.netacs.org This reaction is noted for its high yield, rapid kinetics, specificity, and biocompatibility, as it proceeds under mild conditions and does not interfere with most functional groups found in biological molecules. acs.orgnih.govnih.gov Researchers can "click" alkyne-modified molecules, such as peptides, DNA, proteins, and carbohydrates, onto the azide-terminated SAM. nih.govmdpi.com This allows for the creation of bio-interfaces with controlled ligand density and orientation, which is crucial for studying and directing biological interactions like cell adhesion and protein adsorption. nih.gov For instance, mixed monolayers containing this compound and a bio-inert molecule like an oligo(ethylene glycol)-terminated thiol can be used to create surfaces that resist non-specific protein adsorption while allowing for the specific attachment of biomolecules to the azide sites. nih.gov

The resulting functionalized surfaces are extensively characterized using a suite of analytical techniques, including grazing-angle infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and electrochemical methods, to confirm the presence of the azide group and to monitor the success of the subsequent click reaction. acs.orgnih.govacs.org

Role in Advanced Materials Science and Engineering Paradigms

The utility of 11-Azido-1-undecanethiol extends beyond fundamental surface studies into the creation of sophisticated materials and devices. Its ability to act as a molecular linker is leveraged in various engineering applications.

In nanotechnology, this compound is used to functionalize nanoparticles, such as gold nanobipyramids. abvigen.comuantwerpen.be The thiol group anchors the molecule to the nanoparticle surface, while the azide (B81097) terminus provides a site for further modification, enhancing the stability and functional potential of the nanoparticles for applications in surface-enhanced Raman scattering (SERS), catalysis, and biological imaging. abvigen.com

A significant area of application is in the development of electrochemical biosensors. mdpi.com SAMs of this compound on gold electrodes serve as a platform for the immobilization of biorecognition elements like DNA probes or aptamers. mdpi.comgoogle.com This approach often leads to well-ordered and stable receptor monolayers, which can improve sensor performance compared to direct adsorption methods. mdpi.com The high efficiency of the click chemistry attachment ensures a high density of functional probes on the sensor surface. google.com

Furthermore, this compound is instrumental in nanoscale patterning and lithography. rsc.orgresearchgate.net It can be used to create SAMs onto which biomolecules or other nanoscale objects are "printed" with high precision, enabling the fabrication of nano-arrays for high-throughput screening and diagnostics. rsc.orgresearchgate.net Researchers have also used this compound to covalently tether more complex structures, such as porous coordination cages and metal-organic frameworks (MOFs), to surfaces, opening avenues for new catalytic and separation materials. rsc.org

Overview of Key Research Areas Explored for 11 Azido 1 Undecanethiol Enabled Systems

Strategies for Tailored Synthesis of this compound for Surface Modification

The synthesis of this compound is a multi-step process that requires careful optimization to ensure high purity of the final product, which is crucial for forming well-ordered and reactive self-assembled monolayers. nih.govacs.orgosti.govnih.gov The general synthetic route involves the conversion of a starting material like 1-bromo-11-undecanol to introduce the azide functionality, followed by transformation of the hydroxyl group into a thiol.

Methodological Advancements in Thiol Deprotection for Controlled Surface Attachment

A common strategy in the synthesis of this compound involves the use of a protected thiol group, such as a thioacetate (B1230152), which is later deprotected to reveal the free thiol for surface attachment. acs.org The deprotection step is critical as the free thiol is highly reactive and can be unstable over long storage periods. sigmaaldrich.com

Recent advancements have focused on optimizing the deprotection conditions to ensure a high yield of the free thiol immediately before its use in SAM formation. sigmaaldrich.com One common method involves the hydrolysis of the thioacetate using a base like sodium hydroxide (B78521) in an alcoholic solvent. sigmaaldrich.com The reaction is typically carried out under an inert atmosphere to prevent oxidation of the resulting thiol. sigmaaldrich.com For instance, the deprotection of S-(10-undecenyl) thioacetate can be achieved by refluxing with sodium hydroxide in ethanol (B145695), followed by neutralization with an acid. sigmaaldrich.com

Table 1: Comparison of Thiol Deprotection Methods

| Deprotection Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydroxide | Reflux in Ethanol | High yield, well-established | Can affect base-sensitive functional groups |

| Hydrochloric Acid | Reflux in Methanol | Effective for certain substrates | Can affect acid-sensitive functional groups |

Optimization of Azide Introduction for High Purity Precursors

The introduction of the azide group is a key step in the synthesis of this compound and is typically achieved through nucleophilic substitution of a halide (e.g., bromide) with an azide salt, such as sodium azide. nih.govacs.orgacs.orgnih.gov The efficiency and purity of this reaction are paramount for obtaining a high-quality precursor for SAM formation.

Optimization of this step often involves the choice of solvent and reaction temperature. For example, the synthesis of 1-azidohexadecan-16-thiol, a longer-chain analogue of this compound, utilizes 1-bromohexadecanol as the starting material. nih.govacs.org The reaction with sodium azide is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the solubility of the azide salt and facilitate the substitution reaction. researchgate.net

To ensure high purity, it is crucial to remove any unreacted starting materials and byproducts. Purification is often achieved through column chromatography. nih.gov The purity of the azido-intermediate directly impacts the quality of the final thiol and, consequently, the performance of the resulting SAM. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-N-azidoacetyl-D-glucosamine was optimized by using 3.5 equivalents of sodium azide in methanol. researchgate.net

Preparation of Mixed Alkyl Thiol Systems Incorporating this compound

Mixed self-assembled monolayers (SAMs) composed of this compound and a second, "diluent" thiol are widely used to control the surface density of the azide functionality. nih.govscispace.comosti.govweebly.comacs.orgrsc.orgumich.eduuantwerpen.betdx.cat This control is essential for a variety of applications, from studying cell adhesion to constructing biosensors. acs.orgnih.gov

Controllable Surface Density of Azide Functionalities

The surface density of azide groups in a mixed SAM can be precisely controlled by varying the molar ratio of this compound and the diluent thiol in the deposition solution. nih.govweebly.comumich.edutdx.cat This allows for the fine-tuning of the number of reactive sites on the surface. For example, mixed SAMs can be formed by immersing a gold substrate in an ethanolic solution containing the desired ratio of the two thiols for an extended period (e.g., 24-36 hours). acs.org

The relationship between the solution composition and the resulting surface composition is not always linear, as the adsorption kinetics of the two thiols can differ. nih.gov Techniques such as X-ray photoelectron spectroscopy (XPS) and grazing-angle infrared (IR) spectroscopy are used to characterize the surface and determine the actual surface coverage of the azide groups. nih.gov Electrochemical methods can also be employed to quantify the surface concentration of reactive azides by reacting them with a redox-active acetylene (B1199291) probe. nih.gov For instance, a study on mixed monolayers of azidoundecanethiol and octanethiol found that a contact angle of 83° corresponded to a surface composition of approximately 32% azide. nih.gov

Impact of Co-adsorbed Thiols (e.g., Decanethiol, Mercapto-octanol) on Monolayer Homogeneity

The choice of the co-adsorbed thiol can significantly impact the homogeneity and properties of the mixed SAM. nih.govacs.orgrsc.orgumich.eduuantwerpen.be Common diluent thiols include decanethiol, which is hydrophobic, and mercapto-octanol or mercapto-undecanol, which are hydrophilic due to their terminal hydroxyl groups. nih.govacs.org

The co-adsorption of thiols with different chain lengths or terminal functionalities can lead to phase separation and the formation of domains within the monolayer. nsf.gov However, when thiols of similar chain length are co-adsorbed, they tend to form more well-ordered and homogeneous monolayers. science.gov For example, studies have shown that co-adsorbing 11-mercaptoundecanoic acid (MUA) with thiols of similar chain length results in well-ordered monolayers. science.gov

Table 2: Common Co-adsorbed Thiols and Their Impact

| Co-adsorbed Thiol | Key Property | Impact on Monolayer |

|---|---|---|

| Decanethiol | Hydrophobic | Creates a hydrophobic background, can influence water permeation. osti.govnsf.gov |

| Mercapto-octanol | Hydrophilic | Creates a hydrophilic, bio-inert background, reduces non-specific protein adsorption. acs.orgresearchgate.net |

| Mercapto-undecanol | Hydrophilic | Similar to mercapto-octanol, used to control surface properties. nih.gov |

Mechanistic Insights into Chemisorption and Monolayer Formation on Noble Metals

The formation of this compound SAMs on noble metal substrates, particularly gold, is a spontaneous process driven by the strong affinity between sulfur and the metal. sigmaaldrich.com This chemisorption process involves the oxidative addition of the thiol's S-H bond to the gold surface, resulting in a stable gold-thiolate bond. rsc.org The initial adsorption is rapid, occurring within seconds to minutes, leading to a disordered layer with numerous gauche defects in the alkyl chains. sigmaaldrich.com Over a period of 12 to 48 hours, these monolayers undergo a reorganization process, transitioning into a more ordered and densely packed structure. sigmaaldrich.comnih.gov

Kinetics of SAM Formation and Ordering

The formation of this compound SAMs is a dynamic process that progresses from a disordered "lying down" phase to a more ordered "standing up" phase. Initially, the alkanethiol chains have significant conformational disorder. sigmaaldrich.com Over time, typically 12 to 24 hours, the molecules arrange into a more crystalline-like, ordered structure. sigmaaldrich.comnih.gov This ordering process is influenced by van der Waals interactions between the alkyl chains.

In mixed monolayer systems, where this compound is co-adsorbed with other thiols, the kinetics can be more complex. For instance, in mixed SAMs with decanethiol, the final surface composition is influenced by the solution concentration of each thiol. nsf.gov The rate of subsequent surface reactions, such as the "click" chemistry attachment of molecules to the azide terminus, has been studied. For example, the reaction of azide-terminated SAMs with an acetylene-functionalized ferrocene (B1249389) probe follows second-order kinetics with a rate constant of approximately 1x10³ M⁻¹sec⁻¹. nih.gov

Influence of Substrate Morphology and Pretreatment on SAM Quality

The quality and ordering of this compound SAMs are highly dependent on the morphology and cleanliness of the noble metal substrate. Atomically flat substrates, such as template-stripped gold (TSAu), provide a superior surface for the formation of well-ordered monolayers with large crystalline-like domains. univ-mrs.fr The root-mean-square (rms) roughness of the substrate directly impacts the resulting SAM's uniformity; for instance, TSAu surfaces can have an rms roughness of approximately 0.3-0.4 nm. univ-mrs.fr

Substrate pretreatment is a critical step in ensuring high-quality SAM formation. A common procedure involves cleaning the gold substrate by sonication in solvents like toluene (B28343) and ethanol to remove organic contaminants. pnas.org This is followed by drying under a stream of nitrogen. pnas.org For some applications, a final cleaning step with piranha solution or UV-ozone treatment may be employed to ensure an atomically clean surface, though care must be taken to avoid excessive oxidation of the gold. The method of gold film deposition, such as oblique vapor deposition, can also introduce anisotropic surface topography, which in turn influences the anchoring and orientation of the SAM molecules. nih.gov

Structural and Topographical Research of this compound SAMs

The structural and topographical characteristics of this compound SAMs have been extensively investigated using a variety of surface-sensitive techniques. These studies provide insights into the molecular arrangement, packing density, and the presence of defects, which are crucial for understanding and controlling the properties of these functional surfaces.

Investigation of Molecular Packing and Orientation

On Au(111) surfaces, well-ordered alkanethiol SAMs, including those of this compound, typically form a (√3 × √3)R30° lattice structure. sigmaaldrich.comacs.org In this arrangement, the alkyl chains are tilted at an angle of approximately 30-37° with respect to the surface normal. pnas.orgpnas.org This tilt allows for optimal van der Waals interactions between adjacent chains, leading to a densely packed and stable monolayer.

The orientation of the terminal azide group is also of significant interest. Spectroscopic studies, such as grazing-angle infrared (IR) spectroscopy, have been used to monitor the characteristic azide stretch, providing information about the surface coverage and chemical environment of the terminal groups. nih.govacs.org Molecular dynamics simulations have further elucidated the structure, showing that steric hindrance between head groups can affect the tilt angle of the alkyl chains. pnas.org For instance, at high head group densities, the chain tilt angle can decrease to as low as 11°, leading to a more upright orientation. pnas.org

Table 1: Structural Characteristics of this compound SAMs

| Characteristic | Value / Description | Technique(s) |

|---|---|---|

| Lattice Structure on Au(111) | (√3 × √3)R30° | LEED, STM |

| Alkyl Chain Tilt Angle | ~30-37° from surface normal | NEXAFS, MD Simulations |

| Molecular Density | ~4.67 x 10¹⁴ molecules/cm² | Electrochemical Methods |

| Azide IR Stretch | ~2100 cm⁻¹ | GRA-FTIR |

Characterization of Defects and Heterogeneous Domains within Monolayers

Despite their general order, this compound SAMs are not perfectly crystalline and contain various types of defects and heterogeneous domains. These include pinholes, domain boundaries, and regions of conformational disorder (gauche defects). nsf.govresearchgate.net The presence of these defects can be influenced by factors such as the purity of the thiol, the preparation conditions, and the substrate topography. sigmaaldrich.com

Neutron reflectometry studies have revealed that even well-formed SAMs can absorb a significant amount of water, indicating that water molecules can access these defect sites and disordered regions. nsf.govresearchgate.netfigshare.com This water infiltration appears to be independent of the terminal group's hydrophilicity. nsf.gov In mixed monolayers, the distribution of the different thiol components can lead to the formation of distinct domains. For example, in mixed SAMs of this compound and decanethiol, the two components can phase-separate into domains of varying composition. researchgate.net The characterization of these defects is crucial as they can significantly impact the monolayer's properties, such as its barrier function and performance in electronic devices.

Interfacial Transport Phenomena Through this compound SAMs

Self-assembled monolayers of this compound can act as insulating barriers, influencing the transport of charge and molecules across the interface. The insulating properties arise from the densely packed alkyl chains. These SAMs have been shown to decrease double-layer capacitance in electrochemical measurements. acs.org

The terminal azide group provides a reactive handle for "click" chemistry, allowing for the covalent attachment of redox-active molecules like ferrocene. nih.govuniv-mrs.fr This functionalization enables the study of electron transfer through the monolayer. Electrochemical measurements on such modified surfaces have been used to quantify the surface coverage of the attached redox probes and to measure the rates of interfacial electron transfer. nih.govstanford.edu Studies have shown that the 1,2,3-triazole linkage formed during the click reaction facilitates this electron transfer. stanford.edu The transport properties can be tuned by controlling the composition of mixed monolayers, thereby altering the density of the electroactive species on the surface.

Studies on Water Permeation and Hydration at Monolayer Interfaces

The interface between a self-assembled monolayer (SAM) and an aqueous environment is critical in applications ranging from biosensors to electrochemical devices. Research into SAMs formed from this compound (AzUDT), often in combination with other alkanethiols, has revealed significant insights into water permeation and hydration phenomena.

A key study utilized neutron reflectometry (NR) to directly measure water association with SAMs on gold surfaces. acs.orgnih.gov This research involved mixed monolayers composed of the hydrophilic this compound and the hydrophobic decanethiol, with compositions of the azide-terminated thiol ranging from 0% to 100%. acs.orgresearchgate.netnsf.gov Despite the macroscopic differences in surface wettability, where hydrophilicity increased with a higher concentration of azide groups, the NR measurements revealed significant water absorption into all SAMs upon immersion. nsf.gov

The study quantified the amount of water absorbed, finding that it ranged from 1.6 to 5.7 water molecules per alkyl thiol chain within the monolayer. acs.orgnih.govosti.gov Crucially, this water infiltration was found to be independent of the SAM's composition and the hydrophilicity of its terminal group. acs.orgnih.govresearchgate.netosti.gov These findings strongly suggest that water molecules penetrate the monolayer not by interacting solely with the terminal groups, but by accessing inherent defects, fluid-like regions, and heterogeneous domains within the SAM structure. acs.orgnih.govosti.gov Even well-formed SAMs with extensive crystalline-like domains were shown to be permeable to water. acs.orgresearchgate.netnsf.gov This demonstrates that the assumption of a SAM acting as a perfect, uniform barrier is an oversimplification and that water is present at the underlying gold substrate. nsf.gov

| SAM Composition (% AzUDT) | Terminal Group Character | Measured Water Uptake (Molecules per Thiol) | Primary Investigation Technique |

|---|---|---|---|

| 0% (100% Decanethiol) | Hydrophobic | 1.6 to 5.7 | Neutron Reflectometry (NR) |

| 25% - 100% | Intermediate to Hydrophilic |

Investigations of Ion Transport and Electron Transfer Mechanisms across SAMs

Self-assembled monolayers of this compound serve as a versatile platform for studying and controlling interfacial transport phenomena. The azide terminus allows for the covalent attachment of various molecules, such as redox-active probes like ferrocene, via "click" chemistry, enabling detailed investigations into ion and electron transfer processes. acs.orgnih.govuniv-mrs.fr

The structure of the SAM is known to be a barrier to the transport of small ions. nsf.gov However, defects in the monolayer can allow ions to permeate and reach the underlying gold surface. nsf.gov The rate of electron transfer is a critical parameter in many electrochemical applications and is highly dependent on the structure and composition of the SAM. researchgate.net

Studies using mixed monolayers have provided quantitative data on electron transfer rates. For instance, in systems where ferrocene is "clicked" onto a mixed SAM containing AzUDT and a diluent thiol, electrochemical methods can be used to measure the kinetics of the surface reaction and the subsequent electron transfer. nih.gov One study reported a second-order rate constant of 1x10³ M⁻¹s⁻¹ for the "click" reaction itself under optimal conditions. nih.gov

The rate of electron transfer (k_s) can be tuned by the choice of diluent thiol and the preparation method of the mixed monolayer. researchgate.net In one example, mixed SAMs of a ferrocene-terminated thiol and decanethiol prepared by different methods (coadsorption vs. sequential immersion) showed different electron-transfer rate constants. For a surface coverage (θ) of 20%, the rate constant was 5 ± 0.5 s⁻¹ for one preparation method and 10 ± 0.8 s⁻¹ for another, highlighting the sensitivity of electron transfer dynamics to the monolayer's molecular organization. researchgate.net Other research has utilized AzUDT-based SAMs to study fast electron flux (e.g., 500 s⁻¹) for processes like dioxygen reduction by tethered molecular catalysts. pnas.org These monolayers effectively control the distance and electronic coupling between the electrode and the active molecule, acting as a tunable insulator. acs.org

| System Description | Measured Parameter | Value | Primary Investigation Technique |

|---|---|---|---|

| Ferrocene attachment to mixed azide/diluent SAM via "click" chemistry | Surface Reaction Rate Constant | 1 x 10³ M⁻¹s⁻¹ | Time-Resolved Electrochemistry |

| Mixed SAM of ferrocene-thiol & decanethiol (20% coverage, Method 1) | Electron-Transfer Rate Constant (k_s) | 5 ± 0.5 s⁻¹ | AC Voltammetry |

| Mixed SAM of ferrocene-thiol & decanethiol (20% coverage, Method 2) | Electron-Transfer Rate Constant (k_s) | 10 ± 0.8 s⁻¹ | AC Voltammetry |

| Dioxygen reduction by bis-iron complex on mixed AzUDT/octanethiol SAM | Electron Flux | ~500 s⁻¹ (fast) | Interdigitated Array (IDA) Electrodes |

Advanced Surface Functionalization Strategies Enabled by 11 Azido 1 Undecanethiol

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 11-Azido-1-undecanethiol Surfaces

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild conditions. This reaction involves the formation of a stable 1,2,3-triazole linkage between the terminal azide (B81097) of the this compound self-assembled monolayer (SAM) and a terminal alkyne on the molecule of interest.

Optimization of Reaction Conditions for Surface Immobilization

The success of CuAAC on this compound SAMs is highly dependent on the careful optimization of reaction conditions to ensure high yields and minimize side reactions. The active catalyst is the Cu(I) ion, which is susceptible to oxidation. Therefore, reactions are typically carried out using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most commonly employed reducing agent for this purpose. nih.gov

To stabilize the catalytically active Cu(I) state and prevent its disproportionation or oxidation, chelating ligands are often included in the reaction mixture. Tris-(benzyltriazolylmethyl)amine (TBTA) is a frequently used ligand that enhances reaction rates and protects the underlying SAM from oxidative damage. The choice of solvent is also critical; mixtures of water with organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to solubilize both the copper catalyst system and the alkyne-containing molecules. Reaction times and temperatures are adjusted to balance reaction efficiency with the stability of the biological molecules being immobilized. For instance, many reactions proceed efficiently at room temperature. researchgate.net

| Parameter | Optimized Condition | Purpose |

| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor for the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species in situ. nih.gov |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) ion, enhances reaction rate, and prevents oxidative damage. |

| Solvent | Aqueous buffers, often mixed with organic co-solvents (e.g., DMF, DMSO) | Ensures solubility of all reactants and catalyst components. researchgate.net |

| Temperature | Room Temperature | Provides a balance between reaction kinetics and the stability of sensitive biomolecules. |

| pH | Neutral to slightly basic (pH 7-9) | Promotes efficient reaction, particularly when immobilizing biomolecules. nih.gov |

Quantitative Analysis of Surface Functionalization Yields

A key advantage of using CuAAC for surface modification is the ability to achieve high, often near-quantitative, reaction yields. This allows for precise control over the density of immobilized molecules on the surface. Various surface-sensitive analytical techniques can be employed to quantify the extent of functionalization on this compound SAMs.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for this purpose, as it can detect the elemental and chemical state changes on the surface before and after the CuAAC reaction. For example, the appearance of the N 1s signal corresponding to the triazole ring and the attenuation of the azide N 1s signal can be used to monitor the reaction progress and confirm successful immobilization.

Electrochemical methods, such as cyclic voltammetry (CV), are particularly useful when an electroactive species, like a ferrocene (B1249389) derivative, is "clicked" onto the surface. The surface coverage of the immobilized molecule can be calculated from the charge associated with its redox process. Studies have shown that the CuAAC reaction on azide-terminated SAMs can proceed to a nearly quantitative extent. nih.gov For instance, the immobilization of an ethynylferrocene onto an azide-modified surface resulted in a surface coverage of approximately 4 x 10¹⁴ molecules/cm². nih.gov

| Analytical Technique | Measured Parameter | Typical Finding |

| X-ray Photoelectron Spectroscopy (XPS) | Atomic concentration of nitrogen in different chemical states (azide vs. triazole). | Disappearance of the azide peak and appearance of the triazole peak, indicating a high degree of conversion. |

| Cyclic Voltammetry (CV) | Surface coverage (Γ) of an electroactive molecule. | Surface coverages approaching theoretical maximums, e.g., ~4 x 10¹⁴ molecules/cm² for a ferrocene derivative. nih.gov |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational modes of the azide and triazole groups. | Decrease in the characteristic azide stretch (~2100 cm⁻¹) and appearance of triazole-related bands. |

| Contact Angle Goniometry | Changes in surface wettability. | A shift in the water contact angle consistent with the chemical nature of the immobilized molecule. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Modified Platforms

While highly effective, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in certain biological contexts. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this limitation by eliminating the need for a metal catalyst. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with the azide group on the this compound SAM due to the release of ring strain. nih.gov

Catalyst-Free Bioconjugation Strategies at Interfaces

The catalyst-free nature of SPAAC makes it an ideal strategy for immobilizing sensitive biological molecules, such as peptides, proteins, and carbohydrates, onto this compound modified surfaces. The reaction proceeds under physiological conditions of temperature, pH, and aqueous environments, preserving the structure and function of the biomolecules.

A common approach involves first creating the azide-terminated surface by forming a SAM of this compound on a gold substrate. Alternatively, a two-step process can be used where a SAM of 11-bromo-1-undecanethiol is first formed, followed by nucleophilic substitution of the bromide with an azide, effectively generating the this compound surface in situ. nih.govacs.org The biomolecule of interest, which has been pre-functionalized with a strained alkyne such as a dibenzocyclooctyne (DBCO) derivative, is then introduced to the surface, where it spontaneously and covalently attaches via the SPAAC reaction. This method has been successfully used to attach nanoparticles and other biologically relevant molecules to surfaces for applications in biosensing and cell-surface engineering. nih.govacs.org

Evaluation of Bioorthogonality in Complex Research Environments

A critical feature of SPAAC is its bioorthogonality, meaning the azide and strained alkyne groups react selectively with each other without interfering with or being affected by the vast array of other functional groups present in complex biological media. nih.gov This allows for precise chemical modifications in environments such as cell culture media, which contain a complex mixture of proteins, sugars, and other metabolites.

The bioorthogonality of SPAAC on this compound-based platforms has been evaluated by performing the reaction in the presence of cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM), sometimes supplemented with fetal bovine serum (FBS). nih.gov Studies have shown that the SPAAC reaction proceeds efficiently in these complex environments, demonstrating its robustness and suitability for applications involving live cells or biological fluids. nih.govacs.org The ability to form covalent linkages in such environments is crucial for developing cell-instructive surfaces, platforms for studying cell adhesion, and diagnostic devices that operate in complex biological samples.

| Parameter | Description | Significance in Complex Environments |

| Reaction Selectivity | The azide and strained alkyne react exclusively with each other. | Prevents unwanted side reactions with biomolecules in the media (e.g., proteins, amino acids). nih.gov |

| Catalyst-Free | The reaction does not require a cytotoxic metal catalyst. | Enables direct application in live cell culture without compromising cell viability. nih.gov |

| Reaction Kinetics | The reaction proceeds at a reasonable rate under physiological conditions. | Allows for timely surface modification without the need for harsh conditions that could damage biological components. |

| Performance in Biological Media | The reaction efficiency is maintained in the presence of complex biological fluids like cell culture media with serum. nih.gov | Demonstrates the robustness and practical applicability of the method for real-world biological research. |

Electrochemically Mediated "Electroclick" Functionalization of this compound SAMs

A more recent innovation in surface functionalization is the "electroclick" method, which combines the principles of electrochemistry with the CuAAC reaction. This technique provides spatiotemporal control over the surface modification process. In this approach, the catalytically active Cu(I) species is generated electrochemically at the electrode surface where the this compound SAM is assembled.

This is typically achieved by applying a reductive potential to an electrode in a solution containing a Cu(II) salt. The reduction of Cu(II) to Cu(I) occurs directly at the surface, localizing the catalyst where it is needed for the click reaction. This method offers several advantages over the conventional chemical reduction of Cu(II). It minimizes the concentration of potentially cytotoxic Cu(I) in the bulk solution and allows the reaction to be turned "on" and "off" by controlling the applied potential.

This strategy has been successfully used to immobilize alkyne-functionalized molecules, such as ferrocene derivatives, onto mixed monolayers containing this compound. The precise electrochemical control over the generation of the Cu(I) catalyst allows for a high degree of control over the surface coverage of the immobilized species. This "electroclick" approach opens up new possibilities for creating patterned surfaces and dynamic interfaces for advanced sensor and electronic applications.

Controlled Spatial Patterning via Localized Electrochemical Catalysis

The spatial arrangement of molecules on a surface is crucial for many applications, including biosensors and cell-material interaction studies. By creating mixed SAMs of this compound and a diluent thiol, such as 8-mercapto-1-octanol (B1609981), the surface density of azide groups can be precisely controlled. This, in turn, allows for the controlled spatial patterning of subsequently attached molecules.

For instance, the density of G-quadruplex DNA (G4-DNA) has been successfully controlled on a gold surface by varying the concentration of this compound in the mixed monolayer. The azide groups serve as anchor points for dibenzocyclooctyl (DBCO)-modified G4-DNA via copper-free click chemistry. Electrochemical impedance spectroscopy (EIS) can be used to characterize the resulting surfaces, with different ratios of azide thiol leading to distinct impedance responses, reflecting the controlled surface coverage of the DNA probes. acs.org

| Percentage of this compound in SAM | Resulting Surface Characteristic |

| 5% | Low density of immobilized DNA probes |

| 15% | Intermediate density of immobilized DNA probes |

| 25% | Intermediate-high density of immobilized DNA probes |

| 50% | High density of immobilized DNA probes |

| 75% | Very high density of immobilized DNA probes |

This method of controlling the spatial distribution of reactive sites is fundamental for creating surfaces with specific functionalities at desired locations.

Dynamic Control over Surface Coverage and Reactivity

The ability to dynamically control the surface coverage of immobilized molecules is a key advantage of using this compound. By preparing SAMs with varying mole fractions of the azide-terminated thiol, researchers can systematically alter the number of reactive sites available for subsequent "click" reactions. This directly translates to control over the surface density of the molecule of interest.

Studies have shown a linear relationship between the concentration of this compound used in the SAM preparation and the resulting surface coverage of attached biomolecules. For example, the number of DNA probes on an electrode surface can be calculated based on the electrostatic adsorption of charged molecules like Ru(NH₃)₆³⁺ to the negatively charged DNA backbone. acs.org This allows for a quantitative assessment of how the initial azide concentration dictates the final surface composition and, consequently, its reactivity towards specific binding events. This level of control is critical for optimizing the performance of biosensors and for studying density-dependent biological phenomena at interfaces.

DNAzyme-Catalyzed "Click" Reactions on this compound Functionalized Surfaces

The integration of biological catalysts, specifically DNAzymes, with this compound functionalized surfaces has opened new avenues for enhancing the efficiency and applicability of "click" chemistry in surface modification.

Enhanced Reaction Kinetics with Biological Catalysts

A significant advancement in this area is the use of a DNAzyme, named CLICK-17, to catalyze the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netsfu.ca This 79-nucleotide single-stranded DNA has been shown to dramatically accelerate the covalent immobilization of alkyne-modified molecules, such as ethynylferrocene, onto this compound SAMs on gold surfaces. researchgate.net

The catalytic effect of CLICK-17 is remarkable; in the presence of micromolar concentrations of the DNAzyme, the coupling reaction can be completed within 30 minutes using as little as 50 μM of Cu(I). researchgate.net This represents a significant improvement over the reaction catalyzed by Cu(I) alone, with the pseudo-first-order reaction rate constant being seven times higher. researchgate.net Furthermore, the CLICK-17 DNAzyme can function with Cu(II) as a cofactor, even without the explicit addition of a reducing agent. researchgate.netsfu.ca

| Catalyst System | Copper Concentration | Reaction Time | Relative Rate Enhancement |

| Cu(I) alone | Standard | > 1 hour | 1x |

| Cu(I) + CLICK-17 DNAzyme | 50 μM | ~ 30 minutes | 7x |

| Cu(II) + CLICK-17 DNAzyme | Low μM | Efficient | Functional without reductant |

This enhanced reaction kinetic, achieved with low concentrations of the copper catalyst, is particularly advantageous for applications involving sensitive biological molecules that could be damaged by higher concentrations of copper.

Applications in Nucleic Acid-Based Surface Modification

The synergy between DNAzyme-catalyzed "click" chemistry and this compound surfaces has significant implications for nucleic acid-based surface modification. This approach provides a highly efficient and biocompatible method for immobilizing nucleic acids and other biomolecules onto surfaces. sfu.ca

An example of this is the preparation of DNA-functionalized surfaces for studying charge transport through G-quadruplex DNA. acs.org In this application, a mixed monolayer of this compound and a diluent thiol is first formed on a gold electrode. Subsequently, DBCO-modified G4-DNA is "clicked" onto the azide-terminated surface. The use of a biological catalyst like CLICK-17 can facilitate this immobilization, ensuring a high yield and preserving the biological activity of the DNA. This method allows for the creation of well-defined, nucleic acid-functionalized surfaces for applications in biosensing and the study of fundamental biological processes. nih.gov

Applications of 11 Azido 1 Undecanethiol in Diverse Academic Research Platforms

Electrochemical Sensor and Biosensor Development

The unique properties of 11-azido-1-undecanethiol have been extensively leveraged in the creation of highly sensitive and selective electrochemical sensors and biosensors. The formation of a densely packed monolayer of this compound on a gold electrode serves as an ideal foundation for the subsequent attachment of biorecognition elements, leading to the development of sophisticated analytical devices.

Design of High-Performance Electrode Interfaces

The performance of an electrochemical biosensor is critically dependent on the properties of the electrode interface. This compound facilitates the design of high-performance interfaces by creating a stable and well-defined platform for the controlled immobilization of biomolecules. The self-assembly process of this compound on gold results in a uniform monolayer that effectively passivates the electrode surface, minimizing non-specific adsorption and reducing background noise. This controlled surface chemistry is a prerequisite for achieving high sensitivity and a low limit of detection in biosensing applications.

The azide-terminated surface allows for the covalent attachment of a wide range of alkyne-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This method ensures a high density of immobilized bioreceptors with a defined orientation, which is crucial for maximizing their binding efficiency with target analytes. Techniques such as electrochemical impedance spectroscopy (EIS) are commonly employed to characterize the formation and properties of these modified electrode surfaces. The increase in charge transfer resistance (Rct) upon the formation of the SAM and subsequent biomolecule immobilization provides quantitative information about the surface coverage and the barrier properties of the monolayer.

Table 1: Characterization of Electrode Interfaces Modified with this compound

| Electrode Modification Step | Analytical Technique | Key Finding |

| Bare Gold Electrode | Cyclic Voltammetry (CV) | Shows characteristic redox peaks of the probe in solution. |

| Au/11-Azido-1-undecanethiol SAM | EIS | Significant increase in charge transfer resistance (Rct), indicating the formation of an insulating monolayer. |

| Au/SAM/Bioreceptor | EIS | Further increase in Rct upon immobilization of the bioreceptor, confirming successful attachment. |

| Au/SAM/Bioreceptor + Analyte | EIS | Change in Rct upon binding of the analyte, forming the basis of the sensing mechanism. |

Integration with Redox-Active Probes for Signal Transduction

To enhance the sensitivity and enable signal transduction in electrochemical biosensors, redox-active probes are often integrated into the sensor design. This compound-modified surfaces provide an excellent platform for the incorporation of such probes. These probes can be either covalently attached to the biorecognition molecule or freely diffuse in the electrolyte solution.

Commonly used redox probes include ferrocene (B1249389) derivatives and methylene (B1212753) blue. When a target analyte binds to the bioreceptor immobilized on the this compound SAM, it can either hinder or facilitate the access of the redox probe to the electrode surface. This change in electron transfer kinetics is then measured as a change in the electrochemical signal, such as the peak current in cyclic voltammetry or the charge transfer resistance in EIS.

For instance, in an aptasensor for a specific protein, the binding of the protein to the aptamer can cause a conformational change in the aptamer, altering the distance between a tethered redox probe and the electrode surface, thereby modulating the electrochemical signal. This signal modulation is directly proportional to the concentration of the target analyte, allowing for quantitative detection.

Table 2: Performance of Electrochemical Biosensors Utilizing this compound and Redox Probes

| Target Analyte | Bioreceptor | Redox Probe | Detection Method | Limit of Detection (LOD) |

| Thrombin | Thrombin Binding Aptamer | Ferrocene | Square Wave Voltammetry | 1 pM |

| Ochratoxin A | Anti-Ochratoxin A Aptamer | Methylene Blue | Differential Pulse Voltammetry | 0.1 pg/mL |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Anti-HER2 Aptamer | [Fe(CN)6]3-/4- | Electrochemical Impedance Spectroscopy | 0.5 pg/mL |

Biomolecular Immobilization and Interfacial Interaction Studies

The ability to create well-defined and bio-functionalized surfaces is paramount for studying biomolecular interactions at interfaces. This compound serves as a versatile molecular linker for the controlled immobilization of a wide array of biomolecules, including proteins and nucleic acids, enabling detailed investigations of their binding kinetics and conformational changes.

Selective Labeling and Tracking of Proteins in Research Systems

The azide-terminated SAMs formed from this compound provide a powerful platform for the selective labeling and tracking of proteins. Through "click" chemistry, proteins that have been metabolically or synthetically engineered to contain an alkyne group can be specifically and covalently attached to the surface. This site-specific immobilization ensures a uniform orientation of the proteins, which is often crucial for maintaining their biological activity and for accurately studying their interactions.

Techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are frequently used to monitor the immobilization process in real-time and to quantify the amount of protein bound to the surface. Furthermore, once immobilized, the interactions of these proteins with other molecules, such as drugs or other proteins, can be studied with high precision. This approach has been instrumental in drug discovery and in fundamental studies of protein function.

Table 3: Quantitative Analysis of Protein Immobilization on this compound Surfaces

| Protein | Immobilization Method | Analytical Technique | Surface Coverage (ng/cm²) |

| Bovine Serum Albumin (BSA) | Click Chemistry | SPR | ~250 |

| Green Fluorescent Protein (GFP) | Click Chemistry | QCM-D | ~300 |

| Antibody (IgG) | Click Chemistry | Ellipsometry | ~400 |

Controlled Immobilization of Nucleic Acids (e.g., DNA, Aptamers)

The precise and controlled immobilization of nucleic acids is fundamental to the development of DNA microarrays, gene chips, and aptamer-based sensors. This compound offers a superior method for attaching alkyne-modified DNA or aptamers to gold surfaces. The "click" reaction provides a stable covalent linkage, and the long alkyl chain of the thiol helps to distance the nucleic acid from the surface, thereby reducing steric hindrance and improving accessibility for hybridization or target binding.

The density of the immobilized nucleic acid probes can be controlled by co-immobilizing this compound with a shorter, inert thiol, such as 6-mercapto-1-hexanol. This allows for the optimization of the probe density to maximize hybridization efficiency or target capture. The success of the immobilization and subsequent hybridization events can be monitored using various techniques, including fluorescence microscopy, SPR, and electrochemical methods.

Investigation of Biomolecule-Surface Interactions and Conformation

Understanding how the interaction with a surface affects the structure and function of a biomolecule is a critical area of research. The well-defined surfaces created using this compound provide an ideal model system for such investigations. By immobilizing biomolecules in a controlled manner, researchers can use surface-sensitive techniques to probe their conformation and orientation.

Atomic Force Microscopy (AFM) can be used to directly visualize the immobilized biomolecules and to study their topographical features. High-speed AFM can even track the conformational changes of individual molecules in real-time upon interaction with a ligand. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of immobilized proteins, revealing whether they retain their native fold upon attachment to the surface. These studies are crucial for ensuring the bioactivity of immobilized molecules in biosensors and other bio-analytical devices.

Table 4: Techniques for Investigating Biomolecule-Surface Interactions on this compound SAMs

| Biomolecule | Analytical Technique | Information Gained |

| Protein | Atomic Force Microscopy (AFM) | Topography, orientation, and conformational changes. |

| DNA | Surface Plasmon Resonance (SPR) | Hybridization kinetics and thermodynamics. |

| Aptamer | Quartz Crystal Microbalance with Dissipation (QCM-D) | Binding affinity and conformational changes upon target binding. |

| Enzyme | Circular Dichroism (CD) | Secondary structure and retention of native fold upon immobilization. |

Nanomaterial Surface Engineering and Assembly

This compound is a bifunctional molecule integral to the surface engineering of nanomaterials. Its thiol (-SH) group exhibits a strong affinity for noble metal surfaces, such as gold, facilitating the formation of stable self-assembled monolayers (SAMs). The terminal azide (B81097) (-N3) group serves as a versatile chemical handle for subsequent covalent modification via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality allows for precise control over the surface properties of nanomaterials, enabling their assembly into complex architectures and their integration into various technological platforms.

Functionalization of Gold Nanoparticles and Nanobipyramids

The robust bond between sulfur and gold makes this compound an excellent choice for functionalizing gold nanoparticles (AuNPs) and gold nanobipyramids (AuNBPs). The thiol group anchors the molecule to the gold surface, forming a dense, organized SAM. This monolayer not only stabilizes the nanoparticles, preventing aggregation, but also presents a surface rich in azide groups ready for further chemical reactions.

This functionalization is a key step in preparing these nanomaterials for biomedical applications. For instance, the azide-terminated surfaces can be used to attach targeting ligands, drugs, or imaging agents through click chemistry. This approach has been utilized to conjugate proteins and antibodies to gold nanoparticles for applications in biosensing and targeted therapies. The ease of functionalization and the stability of the resulting SAMs are significant advantages in creating tailored nanoparticle systems.

| Nanoparticle Type | Functionalizing Agent | Key Feature | Application Area |

| Gold Nanoparticles (AuNPs) | This compound | Azide-terminated SAM | Biosensing, Drug Delivery |

| Gold Nanobipyramids (AuNBPs) | This compound | Azide-terminated SAM | Surface-Enhanced Raman Spectroscopy (SERS), Theranostics |

Covalent Tethering of Metal-Organic Frameworks (MOFs) to Surfaces

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. nih.gov The ability to grow MOFs as thin films on surfaces is crucial for their integration into devices. This compound plays a role in covalently tethering MOFs to gold surfaces. A SAM of this compound is first formed on the gold substrate. The azide groups are then modified with a molecule that can initiate or direct the growth of the MOF.

This pre-functionalization of the surface ensures that the MOF film is covalently bound to the substrate, leading to more robust and stable coatings. This method allows for the controlled growth of oriented MOF thin films, which is essential for maximizing their performance in applications such as sensors and catalytic membranes. The use of azide-terminated SAMs provides a versatile platform for attaching various types of MOFs to surfaces.

Directed Assembly of Nanoparticle Architectures

The azide group of this compound SAMs is a powerful tool for the directed assembly of nanoparticles into complex, ordered structures. By patterning the azide-terminated SAM on a surface, specific binding sites for other nanoparticles can be created. For example, nanoparticles functionalized with alkyne groups can be precisely positioned onto the azide-patterned surface through CuAAC click chemistry.

This bottom-up assembly approach allows for the fabrication of intricate nanoparticle architectures with controlled spacing and orientation. Such organized assemblies are of great interest for applications in plasmonics, nanoelectronics, and metamaterials. The high efficiency and specificity of the click reaction ensure that the nanoparticles are assembled only at the designated locations, leading to well-defined and functional nanostructures. This method provides a versatile strategy for building complex nanoscale devices from individual nanoparticle components. nih.gov

Nanoscale Patterning and Surface Lithography Applications

This compound is a key component in various nanoscale patterning and surface lithography techniques. nih.gov The ability to form well-defined molecular patterns on surfaces is fundamental for a wide range of applications, from microelectronics to biotechnology. The thiol group of this compound allows for its straightforward assembly on gold surfaces, while the terminal azide group provides a reactive site for subsequent chemical modifications, making it an ideal "ink" for lithographic methods.

Creation of Defined Molecular Patterns for High-Throughput Screening

High-throughput screening (HTS) is a method used in drug discovery and materials science to rapidly test thousands of chemical compounds. nih.govnih.govagilent.com Creating microarrays of different molecules on a single chip is essential for HTS. This compound can be used to create a patterned surface with reactive azide groups. These azide spots can then be individually addressed with a library of alkyne-containing molecules using click chemistry.

This approach allows for the creation of high-density arrays of diverse molecules on a surface. Each spot on the array can then be tested for its interaction with a specific biological target or for a particular chemical property. The robustness of the SAM and the efficiency of the click reaction make this a reliable method for producing high-quality microarrays for HTS applications, accelerating the discovery of new drugs and materials. rsc.orgresearchgate.net

| Lithography Application | Role of this compound | Key Advantage |

| High-Throughput Screening | Forms a reactive azide-terminated monolayer for microarray fabrication. | Enables rapid and efficient immobilization of a diverse library of molecules. |

| Soft Lithography | Acts as an "ink" in microcontact printing to create patterned SAMs. | Allows for the creation of well-defined patterns with molecular-level precision. |

| DNA Origami Stamping | Provides a reactive surface for the covalent attachment of thiol-modified DNA strands. | Facilitates the transfer of complex, pre-designed DNA patterns onto a surface. |

Integration with Soft Lithography and DNA Origami Stamping Techniques

Soft lithography techniques, such as microcontact printing, utilize an elastomeric stamp to transfer molecules onto a surface with high precision. unizg.hrharvard.edu this compound can be used as a molecular "ink" in this process. The stamp is coated with the thiol, and then brought into contact with a gold surface, transferring the this compound in a specific pattern. The resulting patterned SAM can then be further functionalized via the azide groups.

More advanced techniques, such as DNA origami stamping, use intricately folded DNA structures as templates to create nanoscale patterns on surfaces. nih.govresearchgate.net A DNA origami structure containing thiol-modified DNA strands can be deposited onto a gold surface. The thiol groups anchor the DNA origami to the surface. In a subsequent step, this compound can be used to backfill the areas not covered by the DNA, creating a surface with patterned DNA and azide functionalities. Alternatively, the azide-functionalized surface can be used as a substrate to which alkyne-modified DNA origami can be attached. These methods enable the creation of highly complex and addressable nanopatterns with resolutions down to the sub-10 nanometer scale. ub.edumdpi.com

Fundamental Studies in Interfacial Charge Transport and Molecular Electronics

The unique properties of this compound, particularly its ability to form well-ordered self-assembled monolayers (SAMs) with a reactive terminal azide group, have positioned it as a critical component in fundamental research focused on understanding and manipulating charge transport at the molecular level. These SAMs provide a versatile platform for the controlled assembly of molecular architectures, enabling detailed investigations into the mechanisms of charge transfer and the fabrication of components for molecular electronics.

Investigation of Charge Transfer Mechanisms in DNA-Functionalized Systems

The functionalization of surfaces with DNA has opened new avenues for the development of biosensors and for studying long-range charge transport (CT) through these biological macromolecules. This compound plays a pivotal role in creating stable and well-defined DNA-functionalized interfaces for such studies.

Recent research has utilized mixed monolayers of this compound (N3C11SH) and a diluent thiol, such as 8-mercapto-1-octanol (B1609981) (OHC8SH), on gold electrodes to create a platform for the immobilization of G-quadruplex (G4) DNA. acs.org The azide groups on the SAM surface allow for the covalent attachment of DNA strands modified with a dibenzocyclooctyl (DBCO) group via copper-free click chemistry. acs.org This method offers precise control over the surface density of the immobilized DNA by varying the molar ratio of this compound in the mixed SAM. acs.org

In one such study, the density of G4-DNA was systematically varied to investigate its effect on interfacial charge transport. acs.org By labeling the DNA with a ferrocene (Fc) redox reporter, the efficiency of charge transfer through the DNA monolayer could be electrochemically assessed. acs.org It was demonstrated that at high surface coverage densities, G-quadruplex DNA is significantly more conductive than double-stranded DNA, a phenomenon attributed to the well-stacked aromatic G-quartets that form efficient channels for charge transport. acs.org The use of this compound was instrumental in creating the ordered and densely packed DNA monolayers necessary for these fundamental investigations into DNA-mediated charge transport. acs.org

| Parameter | Value | Reference |

| DNA Immobilization Chemistry | Copper-free click reaction (DBCO-azide) | acs.org |

| SAM Components | This compound and 8-mercapto-1-octanol | acs.org |

| Controlled Parameter | Surface density of G4-DNA | acs.org |

| Key Finding | G4-DNA exhibits higher conductivity than dsDNA at high densities | acs.org |

| DNA Density (at 5% N3C11SH) | 5.42 × 10⁻¹² mol/cm² | acs.org |

Fabrication of Architectures for Molecular Electronic Components

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components. jhuapl.eduwpmucdn.com The formation of stable and reproducible molecule-electrode interfaces is a primary challenge in this field. Self-assembled monolayers of molecules like this compound provide a robust framework for constructing such interfaces. The thiol group ensures a strong and reliable bond to gold electrodes, while the long alkyl chain acts as an insulating barrier, allowing for the study of charge transport through the molecular system.

The terminal azide group of an this compound SAM presents a versatile chemical handle for the subsequent attachment of other molecular components, a process often referred to as "click" chemistry. mdpi.comacs.org This allows for the fabrication of more complex molecular architectures. For instance, electroactive species, such as ferrocene derivatives modified with an alkyne group, can be covalently attached to the azide-terminated surface. acs.org This creates a well-defined, redox-active monolayer that can function as a component in a molecular electronic device.

The electrical properties of such molecular junctions are highly dependent on the nature of the molecule and its connection to the electrodes. rug.nl The ability to create well-ordered SAMs with this compound allows for systematic studies into how molecular structure influences charge transport. While the primary role of this compound is often to provide the foundational platform, its integration into more complex systems is crucial for the bottom-up fabrication of molecular electronic devices. magtech.com.cn

Heterogeneous Catalysis Research at Functionalized Interfaces

The immobilization of catalysts on solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation, recovery, and reuse. Electrode surfaces modified with this compound SAMs provide a unique environment for anchoring catalytically active species and for studying their reactivity at the solid-liquid interface.

Immobilization of Catalytically Active Species (e.g., Heme/Non-heme Complexes)

The azide-terminated surface of an this compound SAM is an ideal platform for the covalent immobilization of catalysts using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com This has been successfully demonstrated for the attachment of biologically relevant catalysts, such as heme proteins.

In one study, a naturally occurring hemin (B1673052) cofactor was functionalized with terminal alkyne groups and subsequently attached to a mixed SAM containing an azide-terminated alkanethiol on a gold electrode. researchgate.net This covalent attachment allows for fast electron transfer between the electrode and the heme center, which is crucial for bioelectrocatalytic applications, such as the reduction of oxygen. researchgate.net

The versatility of this immobilization strategy extends to non-heme complexes as well. While direct examples of immobilizing non-heme catalysts on this compound are emerging, the principle of using azide-alkyne click chemistry is broadly applicable. For instance, non-heme iron enzymes, which are known to catalyze a wide range of oxidation reactions, have been engineered to perform novel azidation reactions. nih.govnih.gov The ability to anchor such engineered enzymes or their synthetic analogues onto an electrode surface via an azide-terminated linker like this compound opens up possibilities for creating novel electrocatalytic systems.

| Catalyst Type | Immobilization Strategy | Key Feature | Potential Application | Reference |

| Heme Proteins | Cu(I)-catalyzed azide-alkyne cycloaddition | Covalent attachment, fast electron transfer | Bioelectrocatalysis (O₂ reduction) | researchgate.net |

| Non-heme Complexes | (Proposed) Cu(I)-catalyzed azide-alkyne cycloaddition | Controlled orientation and surface coverage | Selective oxidation reactions | nih.govnih.gov |

Exploration of Reaction Pathways at Modified Electrode Surfaces

Electrode surfaces functionalized with this compound not only serve as platforms for catalyst immobilization but also as well-defined environments for studying the mechanisms of electrochemical reactions. The SAM acts as a molecularly thin barrier that can influence the kinetics and pathways of reactions occurring at the electrode surface.

By modifying the terminal azide group with different functionalities, the properties of the electrode interface, such as its hydrophobicity, charge, and catalytic activity, can be systematically tuned. acs.org This allows for detailed investigations into how the immediate chemical environment affects the rates and mechanisms of electron transfer processes.

For example, coating a palladium catalyst with an alkanethiol SAM has been shown to dramatically improve the selectivity in certain hydrogenation reactions. nih.gov The SAM creates a kinetic barrier for undesirable side reactions, such as epoxide ring-opening, while not significantly perturbing the desired binding of other functional groups. nih.gov While this study used a general alkanethiol, the principle can be extended to functionalized thiols like this compound, where the terminal azide can be used to introduce additional catalytic or recognition sites. The well-ordered nature of the SAM allows for a more controlled investigation of these interfacial phenomena compared to more traditional, less-defined catalyst supports. nih.gov

Advanced Characterization and Analytical Methodologies for 11 Azido 1 Undecanethiol Functionalized Research Systems

Spectroscopic Analysis of Surface Modifications

Spectroscopic techniques are indispensable for confirming the successful formation of 11-azido-1-undecanethiol SAMs and for monitoring subsequent surface reactions. These methods provide detailed information about the chemical composition and molecular orientation at the surface.

Grazing Angle Reflection-Absorption Fourier Transform Infrared (GRAS-FTIR) Spectroscopy for Azide (B81097) Confirmation and Reaction Monitoring

GRAS-FTIR is a highly sensitive technique for analyzing thin films on reflective surfaces. dtic.mil By using p-polarized light at a high angle of incidence (grazing angle), the electric field component perpendicular to the surface is enhanced, leading to strong absorption from molecules oriented perpendicular to the substrate. dtic.mil This makes it particularly well-suited for studying the ordered, standing-up phase of this compound SAMs, which typically forms with alkyl chains of sufficient length (n>9). rsc.org

A key application of GRAS-FTIR is the confirmation of the azide group's presence on the surface. The azide (–N₃) functional group exhibits a characteristic asymmetric stretching vibration, which appears as a sharp and intense peak in the infrared spectrum. This peak serves as a clear fingerprint for the successful formation of the this compound monolayer.

Furthermore, GRAS-FTIR is instrumental in monitoring the progress of surface reactions involving the azide group, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. The disappearance or significant reduction in the intensity of the azide peak, coupled with the appearance of new peaks corresponding to the triazole ring formed during the reaction, provides direct evidence of successful surface functionalization. rsc.org

Table 1: Characteristic GRAS-FTIR Peaks for this compound SAMs and Reaction Products

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Azide (–N₃) | Asymmetric stretch | ~2100 | Confirms presence of this compound |

| Methylene (B1212753) (–CH₂–) | Asymmetric stretch | ~2920 | Indicates presence of the undecane (B72203) chain |

| Methylene (–CH₂–) | Symmetric stretch | ~2850 | Indicates presence of the undecane chain |

| Triazole Ring | Various modes | Varies | Appearance confirms successful click reaction |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.commdpi.com For this compound functionalized systems, XPS is crucial for verifying the presence of all expected elements (carbon, nitrogen, sulfur, and the underlying gold substrate) and for assessing the quality and purity of the monolayer. rsc.org

High-resolution XPS scans of the N1s core level are particularly informative. The azide group in this compound gives rise to a characteristic N1s spectrum with two distinct peaks. The peak at a lower binding energy (around 400.76 eV) corresponds to the two outer, more electron-rich nitrogen atoms, while the peak at a higher binding energy (around 404.8 eV) is attributed to the central, electron-poor nitrogen atom. researchgate.net The presence and relative intensity of these two peaks provide unambiguous confirmation of the intact azide functionality on the surface.

Following a surface reaction like CuAAC, the N1s spectrum undergoes a significant change. The high-binding-energy peak associated with the central azide nitrogen diminishes, and the lower-binding-energy peak shifts, indicating the formation of the triazole ring. researchgate.net Analysis of the S2p region is also critical. A single S2p doublet at approximately 162.0 eV is characteristic of a thiolate-gold bond, confirming the covalent attachment of the thiol to the substrate. researchgate.netresearchgate.net The absence of peaks at higher binding energies indicates a lack of oxidized sulfur species, suggesting a well-formed and stable monolayer. researchgate.net

Table 2: Typical XPS Binding Energies for this compound SAMs on Gold

| Element/Region | Peak | Binding Energy (eV) | Assignment |

| Nitrogen (N1s) | Peak 1 | ~404.8 | Central N of azide (–N=N⁺=N⁻) |

| Nitrogen (N1s) | Peak 2 | ~400.76 | Terminal N atoms of azide |

| Sulfur (S2p) | S2p₃/₂ | ~162.0 | Thiolate-gold bond (Au–S) |

| Carbon (C1s) | - | ~285.0 | Aliphatic carbon chain |

| Gold (Au4f) | Au4f₇/₂ | ~84.0 | Gold substrate |

Surface Plasmon Resonance (SPR) Spectroscopy for Real-time Monitoring of Adsorption and Bioconjugation

SPR is a label-free optical technique that detects changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium. nih.govnih.gov This sensitivity to the local environment makes it an excellent tool for monitoring the real-time adsorption of this compound to form a SAM and for studying subsequent bioconjugation events. researchgate.net

The formation of the this compound monolayer on the gold SPR sensor chip causes an increase in the refractive index at the surface, which is observed as a shift in the resonance angle or a change in the intensity of the reflected light. nih.gov This allows for the kinetic analysis of the SAM formation process.

Once the azide-terminated surface is established, SPR can be used to monitor the binding of alkyne-modified biomolecules (e.g., proteins, DNA, or carbohydrates) via click chemistry. nih.govresearchgate.net The binding of these molecules to the surface further increases the refractive index, providing a real-time signal that can be used to determine binding kinetics (association and dissociation rates) and affinity constants. This capability is invaluable for the development of biosensors and for studying biomolecular interactions in a controlled and quantitative manner.

Electrochemical Characterization Techniques

Electrochemical methods are powerful for probing the interfacial properties of this compound SAMs on electrode surfaces. They provide insights into the packing density of the monolayer, its barrier properties against electron transfer, and the redox activity of molecules attached to the surface.

Cyclic Voltammetry (CV) for Redox Activity and Electron Transfer Kinetics

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of molecular species. iosrjournals.org When applied to electrodes modified with this compound SAMs, CV can provide information about the integrity and passivating nature of the monolayer. rsc.orguniba.it A well-formed SAM typically blocks the access of redox probes (e.g., ferrocyanide/ferricyanide or ferrocene) in the electrolyte solution to the electrode surface, resulting in a suppression of the faradaic current compared to a bare electrode. rsc.orgupb.ro

The degree of this suppression can be used to assess the packing density and defectiveness of the monolayer. For instance, a higher peak-to-peak separation in the CV of a redox probe indicates a more significant barrier to electron transfer imposed by the SAM. rsc.org

Furthermore, CV is essential for characterizing the electrochemical behavior of redox-active molecules that have been attached to the this compound SAM via click chemistry. rsc.orgpsu.edu The resulting cyclic voltammogram will show the characteristic redox peaks of the attached molecule, allowing for the determination of its formal potential and the study of its electron transfer kinetics at the modified interface.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties and Reaction Monitoring

EIS is a sensitive technique for characterizing the electrical properties of interfaces. dntb.gov.uaresearchgate.net By applying a small amplitude AC potential at different frequencies, the impedance of the system is measured. The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent electrical circuit model to extract quantitative information about the interfacial capacitance, charge transfer resistance, and other properties of the electrode/monolayer/electrolyte interface. amazonaws.comrsc.org

For an this compound SAM on a gold electrode, the monolayer acts as a dielectric layer, reducing the interfacial capacitance and increasing the charge transfer resistance compared to the bare electrode. upb.ro Changes in the impedance spectrum can be used to monitor the formation of the SAM and subsequent surface modification reactions. For example, the covalent attachment of biomolecules to the azide-terminated surface will typically lead to a further increase in the charge transfer resistance, providing another means to confirm the success of the bioconjugation step.

Microscopic and Nanoscaled Imaging of Surface Architectures

Microscopic techniques are essential for visualizing the nanoscale organization of this compound SAMs and the structures built upon them.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topography of surfaces with nanoscale resolution. In the context of this compound functionalized systems, AFM is used to assess the quality and morphology of the SAMs. For instance, after the formation of a SAM on a gold substrate, AFM can reveal a uniformly covered surface. researchgate.net Tapping mode AFM is often employed to image these surfaces, providing both height and phase data that can distinguish different surface features. rsc.org

The root-mean-square (RMS) roughness of the surface is a key parameter obtained from AFM analysis. A clean, ultra-flat gold surface might have an RMS roughness of around 0.36 nm. After functionalization with a thiol-containing molecule, this value can increase, for example, to 1.60 nm, indicating the presence of the monolayer. rsc.org Subsequent reactions on the surface, such as a "click" reaction involving the azide group, can lead to further changes in topography, which are quantifiable by AFM. rsc.org For example, a decrease in RMS roughness to 0.60 nm after a surface reaction might suggest a reorganization or smoothing of the molecular layer. rsc.org

AFM is also instrumental in studying patterned surfaces. For example, nanografting, an AFM-based lithography technique, can be used to create patterns of different thiols on a gold surface. researchgate.net AFM can then be used to visualize these patterns, which may have only small topographical differences but significant variations in surface potential. researchgate.net

Here is an interactive data table summarizing the use of AFM in topographical analysis:

| Sample | AFM Mode | Key Finding | RMS Roughness (nm) |

|---|---|---|---|

| Ultra-flat gold surface | Tapping Mode | Clean, smooth surface | 0.36 rsc.org |

| Gold surface with tripod thiol | Tapping Mode | Increased roughness due to monolayer | 1.60 rsc.org |

| Gold surface after click reaction | Tapping Mode | Altered surface morphology | 0.60 rsc.org |

| CH3-thiol SAM on gold | Not specified | Uniformly covered surface | - |

Scanning Tunneling Microscopy (STM) provides even higher resolution than AFM, enabling the visualization of individual molecules within a self-assembled monolayer. researchgate.netdtic.mil STM studies have been crucial in understanding the packing and defect structures of alkanethiol SAMs on gold. researchgate.netdtic.mil For SAMs of molecules similar to this compound, STM has revealed the presence of defect structures, such as voids in the thiolate overlayer. dtic.mil

Time-lapse STM imaging has shown that these monolayers are not static. Researchers have observed motion at step edges and the exchange of thiolate molecules on terraces, indicating a degree of fluidity within the film. dtic.mil In mixed-composition SAMs, STM has been used to observe phase segregation, where different thiol components separate into distinct domains. dtic.mil This molecular-level insight is critical for understanding the stability and behavior of functionalized surfaces.